Vitamin D3-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Mediating Calcium Absorption and Bone Metabolism

Vitamin D3 plays a well-established role in promoting calcium absorption in the intestines and regulating bone calcium metabolism [1]. Scientific research suggests Vitamin D3-d7 can be used to study these processes without interference from endogenous Vitamin D stores. The deuterium label allows researchers to distinguish between supplemented Vitamin D3-d7 and the body's natural Vitamin D3, enabling a more precise understanding of its impact on calcium homeostasis.

Source

[1] Vitamin D3-d7 (Major) | CAS 67-97-0 (unlabeled) | SCBT()

Studying Vitamin D Metabolism

Investigating Anticancer Properties

Vitamin D has demonstrated anticancer properties in various studies, including inhibiting the proliferation and metastasis of cancer cells in breast, colon, and prostate cancers [1]. Vitamin D3-d7 can be used to investigate these mechanisms further. Researchers can assess how Vitamin D3-d7 affects cancer cell growth and spread, offering valuable details on Vitamin D's potential role in cancer prevention or treatment.

Source

[1] Vitamin D3-d7 (Major) | CAS 67-97-0 (unlabeled) | SCBT()

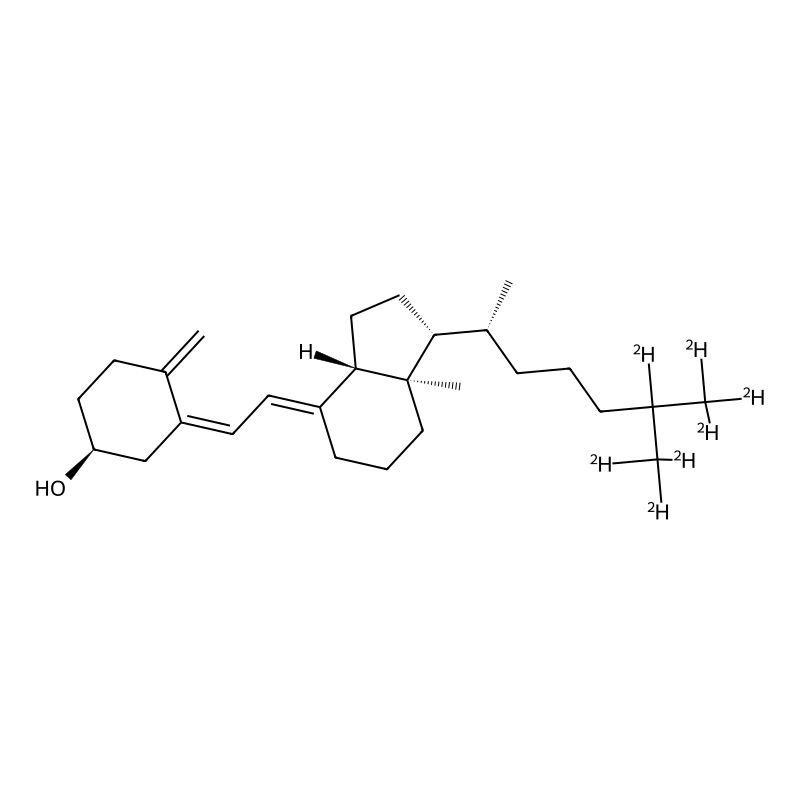

Vitamin D3-d7, also known as 1,25-dihydroxyvitamin D3-d7, is a stable isotope-labeled form of vitamin D3 (cholecalciferol), which is a fat-soluble vitamin essential for various biological functions, particularly in calcium and phosphate metabolism. The "d7" designation indicates that this compound contains seven deuterium atoms, which are isotopes of hydrogen. This modification allows researchers to trace and quantify vitamin D3 in biological systems using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation, converting 7-dehydrocholesterol into previtamin D3, which subsequently isomerizes to vitamin D3. The presence of deuterium in Vitamin D3-d7 aids in differentiating it from naturally occurring vitamin D3 during metabolic studies .

The primary chemical reaction involved in the synthesis of Vitamin D3-d7 mirrors that of natural vitamin D3. It begins with the photochemical conversion of 7-dehydrocholesterol to previtamin D3 through a UVB-induced electrocyclic reaction. This is followed by a thermal isomerization to yield Vitamin D3-d7. The presence of deuterium alters the reaction kinetics slightly, allowing for distinct NMR chemical shifts that facilitate its identification and quantification .

Key Reactions:- Photolysis:

- 7-Dehydrocholesterol + UVB light → Previtamin D3

- Isomerization:

- Previtamin D3 → Vitamin D3-d7 (upon heating).

- 7-Dehydrocholesterol + UVB light → Previtamin D3

- Previtamin D3 → Vitamin D3-d7 (upon heating).

Vitamin D3-d7 retains the biological activity characteristic of natural vitamin D3, including regulation of calcium and phosphate homeostasis and modulation of immune responses. It acts by binding to the vitamin D receptor, which mediates gene expression for proteins involved in calcium transport and bone metabolism .

Studies have shown that Vitamin D3-d7 can be effectively utilized in metabolic studies to understand the dynamics of vitamin D metabolism in human cells, particularly regarding its uptake and efficacy compared to other vitamin D analogs .

The synthesis of Vitamin D3-d7 can be achieved through several methods:

- From Cholesterol:

- Pure cholesterol is treated with UV light to convert it into previtamin D3, which is then thermally treated to yield Vitamin D3-d7.

- From β-Sitosterol:

General Steps:- Protect hydroxyl groups.

- Brominate and debrominate.

- Irradiate with UV light.

- Heat treatment.

Vitamin D3-d7 is primarily used as an internal standard in quantitative assays for measuring vitamin D levels in biological samples. Its unique isotopic signature allows for precise differentiation from endogenous forms during analysis . Additionally, it serves as a valuable tool in research investigating the pharmacokinetics and metabolism of vitamin D compounds.

Interaction studies involving Vitamin D3-d7 have focused on its absorption and bioavailability compared to other forms of vitamin D. Research indicates that Vitamin D3-d7 can enhance cellular uptake when solubilized in mixed micelles, particularly when combined with lysophosphatidylcholine, thus improving its effectiveness . These studies are crucial for understanding how modifications to vitamin structures can influence their biological roles.

Vitamin D3-d7 belongs to a family of vitamin D compounds that exhibit similar structures but differ in their biological activities and metabolic pathways. Here are some related compounds:

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| Vitamin D2 | Contains ergocalciferol instead of cholecalciferol | Less effective at binding to vitamin D receptors compared to Vitamin D3 |

| Vitamin D4 | Has an additional double bond | May exhibit different metabolic pathways |

| Vitamin D5 | Contains a methyl group at position 24 | Less studied; potential unique biological effects |

| Vitamin D6 | Contains additional methyl groups | Limited availability; potential niche applications |

| Vitamin D7 | Similar structure but different side chains | May have unique interactions with receptors |

Vitamin D3-d7's deuterated nature provides significant advantages for analytical applications, setting it apart from these analogs by enabling more precise tracking during metabolic studies .

The synthesis of Vitamin D3-d7 employs sophisticated deuteration strategies that have evolved significantly in recent decades. The most established approach involves the three-step conversion of vitamin D analogs to 6-oxo-3,5-cyclovitamin D derivatives, followed by reduction with deuteride reagents and subsequent cycloreversion, yielding 6-deuterovitamin D derivatives with approximately 20% overall yield [1] [2]. This methodology utilizes the synthetic versatility of cyclovitamin D intermediates and provides products labeled at a metabolically stable position [2].

Contemporary synthetic approaches have adopted convergent strategies employing palladium-catalyzed coupling reactions between deuterated enyne-type A-ring precursors and bromoolefin CD-ring moieties [3] [4]. These convergent methodologies offer superior versatility compared to traditional linear approaches, as the CD-ring structures of metabolites are diverse while A-ring structures remain relatively constant [4]. The synthesis of deuterium-labeled A-ring synthons containing three deuterium atoms has proven particularly effective for preparing various deuterium-labeled vitamin D3 metabolites [3].

Advanced synthetic routes incorporate hydrogen-deuterium exchange reactions utilizing ruthenium on carbon catalysts in deuterium oxide at elevated temperatures under hydrogen atmospheres [4]. The alcohol substrates undergo H/D exchange with catalytic amounts of Ru/C in D2O at 80°C, achieving deuterium incorporation rates exceeding 93% with 96% yield [4]. This approach demonstrates remarkable efficiency in introducing multiple deuterium atoms at strategic positions within the molecular framework.

Alternative synthetic pathways employ Wittig-Horner coupling strategies utilizing deuterated Grignard reagents, specifically CD3MgBr, for introducing deuterium into side chain positions at C26 and C27 [4]. These methodologies have proven effective for synthesizing deuterated metabolites including 25-hydroxyvitamin D3-d6, 24R,25-dihydroxyvitamin D3, and 1α,25-dihydroxyvitamin D3 [3]. The strategic placement of deuterium atoms in metabolically stable positions enhances the utility of these compounds as internal standards for mass spectrometric analyses.

Precursor Compounds and Starting Materials

The primary precursor for Vitamin D3-d7 synthesis is 7-dehydrocholesterol-d7, which serves as the deuterated analog of the natural provitamin D3 [5] [6] [7]. This compound, systematically known as cholesta-5,7-diene-3β-ol-d7, contains seven strategically placed deuterium atoms that are incorporated into the final Vitamin D3-d7 structure [5]. The compound exhibits a molecular formula of C27H37D7O with a molecular weight of 391.7 daltons, representing a mass increase of seven units compared to the non-deuterated analog [5].

Commercial sources provide 7-dehydrocholesterol-d7 with high isotopic purity, typically exceeding 98% deuterium content at specified positions [7] [8]. The deuterium atoms are primarily located in the side chain region, specifically at positions corresponding to C26 and C27 in the cholesterol numbering system [9]. This positioning ensures retention of deuterium labeling throughout the photochemical conversion process while maintaining the biological relevance of the resulting vitamin D3 analog.

Deuterated A-ring synthons represent crucial intermediate compounds in convergent synthetic approaches [3] [4]. These precursors, designated as compounds 13-d3 and 16-d3, incorporate three deuterium atoms strategically positioned to survive subsequent synthetic transformations [4]. The synthesis of these synthons commences with L-(-)-malic acid derivatives, which undergo systematic deuterium incorporation through H/D exchange reactions [4].

Alternative precursor materials include deuterated sterol intermediates derived from the cholesterol biosynthetic pathway [10]. Lathosterol, the immediate precursor to 7-dehydrocholesterol in the Kandutsch-Russell pathway, can be modified to incorporate deuterium labels prior to conversion to the 7-dehydrocholesterol analog [6]. This approach offers additional synthetic flexibility for preparing specifically labeled vitamin D3 analogs with predetermined isotopic signatures.

| Precursor Compound | Molecular Formula | Deuterium Content | Key Applications |

|---|---|---|---|

| 7-Dehydrocholesterol-d7 | C27H37D7O | 7 deuterium atoms [5] | Direct photochemical conversion |

| Deuterated A-ring synthon 13-d3 | Variable | 3 deuterium atoms [4] | Convergent synthesis |

| Deuterated A-ring synthon 16-d3 | Variable | 3 deuterium atoms [4] | Lactone synthesis |

| CD3MgBr reagent | CD3MgBr | 3 deuterium atoms [4] | Side chain labeling |

Photochemical Synthesis Pathways

UV Irradiation Techniques

The photochemical conversion of 7-dehydrocholesterol-d7 to Vitamin D3-d7 requires precise control of ultraviolet irradiation parameters to achieve optimal yields while minimizing unwanted side reactions [11] [12]. The most effective wavelength range for this transformation spans 275-300 nanometers, corresponding to UV-B radiation that efficiently promotes the electrocyclic ring opening of the B-ring in 7-dehydrocholesterol [12] [13].

Experimental optimization studies have demonstrated that UV-B irradiation at 312 nanometers provides superior conversion efficiency compared to UV-C radiation at 254 nanometers [11]. The photochemical process involves initial formation of previtamin D3-d7 through photoisomerization, followed by thermal isomerization to yield the final Vitamin D3-d7 product [12]. Temperature control during irradiation proves critical, with optimal conditions ranging from 20°C to 70°C depending on the specific synthetic protocol employed [11].

Advanced continuous-flow photochemical systems have revolutionized Vitamin D3-d7 synthesis by enabling precise control over residence times and irradiation intensity [12] [14]. These systems achieve remarkable process intensification, reducing reaction times from hours to mere seconds while maintaining high conversion rates [12]. The photo-high-pressure-temperature intensification approach combines UV irradiation with elevated pressure and temperature conditions, yielding 42% conversion of 7-dehydrocholesterol in less than one minute [12].

Modern UV LED array systems offer enhanced control over irradiation parameters while providing improved energy efficiency compared to traditional mercury lamp sources [14] [15]. These systems enable wavelength-specific irradiation with precise intensity control, facilitating optimization of photochemical conversion conditions [14]. The use of three-dimensional ultraviolet photochemical microreactors fabricated using ultrafast laser technology further enhances the efficiency of continuous-flow synthesis [14].

| Irradiation Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Wavelength | 275-300 nm [12] [13] | Maximum conversion efficiency |

| Temperature | 20-70°C [11] | Controls product distribution |

| Residence Time | 43 seconds to 90 minutes [11] [12] | Balances yield and selectivity |

| Lamp Distance | 3-15 cm [11] | Affects irradiation intensity |

Photosensitizer Applications

Photosensitizers play a crucial role in enhancing the efficiency and selectivity of Vitamin D3-d7 photochemical synthesis [16] [17]. Polymer-bound photosensitizers, synthesized through reaction of Merrifield resin with 9-anthracenemethanol in the presence of potassium hydride, demonstrate exceptional effectiveness for promoting photoisomerization reactions [16]. These solid-phase sensitizers offer significant advantages including enhanced separation from reaction mixtures and improved recyclability compared to homogeneous photosensitizer systems.

The application of 9-anthracenemethanol derivatives as photosensitizers enables efficient trans-vitamin D3 to cis-vitamin D3 photoisomerization in both ethanol and toluene solutions [16]. These sensitizers function through energy transfer mechanisms that selectively promote desired photochemical transformations while minimizing competing side reactions [16]. The heterogeneous nature of polymer-bound sensitizers facilitates product isolation and purification while enabling multiple reaction cycles without significant sensitizer degradation.

Recent developments in photosensitizer technology have focused on improving the selectivity and efficiency of 7-dehydrocholesterol photoconversion [17] [18]. Advanced sensitizer systems incorporate high-efficiency light absorption characteristics with enhanced energy transfer capabilities to promote selective vitamin D3 formation [17]. These improved photochemical synthesis methods utilizing sensitizers achieve higher conversion rates while operating at lower energy inputs compared to direct photolysis approaches.

Continuous-flow photochemical systems benefit significantly from photosensitizer integration, enabling enhanced process control and improved product quality [17]. The incorporation of sensitizers in microreactor systems allows for precise control over photochemical reaction pathways while maintaining high throughput and consistent product formation [14]. These advances represent significant improvements in the sustainable and efficient production of deuterated vitamin D3 analogs.

Purification and Isolation Techniques

Chromatographic Separation Methods

High-pressure liquid chromatography represents the gold standard for purification of Vitamin D3-d7 and separation from related metabolites and impurities [19] [20]. The chromatographic separation utilizes small-particle silica columns with specialized mobile phase compositions optimized for vitamin D metabolite resolution [19]. Modern HPLC systems employ L3 silica columns with 5 μm particle size and dimensions of 4.6 mm × 250 mm, utilizing mobile phases composed of n-hexane/ethyl acetate (85:15 v/v) with flow rates of 2.0 mL/min and detection at 292 nanometers [20].

Advanced reverse-phase chromatographic methods have been developed specifically for vitamin D2 and D3 separation using highly hydrophobic stationary phases [21]. The YMC-Triart C18 ExRS column, featuring 25% carbon loading, provides exceptional separation capabilities for structurally similar vitamin D compounds [21]. This technology enables baseline separation of vitamin D analogs that cannot be resolved using standard C18 columns, offering superior selectivity for deuterated vitamin D3 purification.

Specialized chromatographic techniques include Sephadex LH-20 gel filtration for separating vitamin D3 sulfate conjugates from free vitamin D3 and metabolites [22]. This technique proves particularly valuable for studying deuterated vitamin D3 metabolism and for purifying specific conjugated forms [22]. The method provides excellent resolution for compounds with different molecular weights and hydrophobic properties, enabling efficient separation of deuterated analogs from non-deuterated impurities.

Alumina adsorption chromatography offers an alternative purification approach particularly effective for large-scale preparation of vitamin D3 compounds [23]. The method employs aluminum oxide packed columns with gradient elution using ethyl acetate or methylene chloride solvents [23]. This technique has been successfully applied to purify vitamin D3 from photochemical crude products, achieving purities exceeding 99.7% with excellent recovery rates [23].

| Chromatographic Method | Stationary Phase | Mobile Phase | Applications |

|---|---|---|---|

| Normal-phase HPLC | Silica gel | n-hexane/ethyl acetate [20] | Routine analysis |

| Reverse-phase HPLC | C18 ExRS | Methanol/water gradients [21] | Isomer separation |

| Gel filtration | Sephadex LH-20 | Organic solvents [22] | Conjugate separation |

| Adsorption | Aluminum oxide | Ethyl acetate [23] | Large-scale purification |

Crystallization Approaches

Acetonitrile-based crystallization represents the most widely employed method for obtaining pure crystalline Vitamin D3-d7 [24] [25]. The process involves a solvent-swap technique from tert-butyl methyl ether to acetonitrile, enabling direct crystallization without requiring intermediate purification steps [24]. This continuous-flow crystallization approach achieves approximately 50% crystallization yield in one minute of cooling time, representing significant process intensification compared to traditional batch methods [24].

The optimization of acetonitrile crystallization conditions requires careful control of several critical parameters including initial vitamin D3 concentration, cooling temperature and rate, stirring conditions, and crystallization time [25]. Studies have demonstrated that solvent ratios of tert-butyl methyl ether to acetonitrile of 1:3 (v/v) provide optimal crystallization yields while maintaining acceptable crystal quality [24]. The crystallization process operates effectively at 7°C with cooling times as short as one minute, enabling rapid product isolation [24].

Alternative crystallization approaches employ ethyl acetate as the crystallization solvent, particularly effective for obtaining needle-like vitamin D3 crystals with high purity [23]. This method involves dissolving vitamin D3 crude products in ethyl acetate followed by controlled cooling and filtration to yield crystalline products with purities exceeding 99.7% [23]. The resulting crystals exhibit characteristic needle morphology with optical rotation values meeting pharmacopeial specifications [23].

Methanol crystallization provides another viable approach for purifying vitamin D3 analogs, particularly effective for vitamin D2 compounds [23]. The process involves dissolution of purified vitamin D components in methanol followed by controlled crystallization to yield acicular crystals meeting pharmacopeial requirements [23]. This method demonstrates excellent compatibility with downstream processing and provides crystals suitable for pharmaceutical applications.

| Crystallization Method | Solvent System | Yield | Crystal Characteristics |

|---|---|---|---|

| Acetonitrile-based | t-BME/ACN (1:3) [24] | 50% in 1 minute [24] | Rapid formation |

| Ethyl acetate | Pure ethyl acetate [23] | >99.7% purity [23] | Needle-like crystals |

| Methanol | Pure methanol [23] | High recovery [23] | Acicular morphology |

| Continuous-flow | ACN with cooling [24] | Process intensified [24] | Controlled polymorphism |

Quality Control Parameters for Synthesized Standards

Comprehensive quality control of Vitamin D3-d7 requires implementation of multiple analytical techniques to ensure isotopic purity, chemical purity, and structural integrity [26] [27] [28]. Liquid chromatography-tandem mass spectrometry serves as the primary analytical method for quantification and purity assessment, utilizing deuterated internal standards to correct for systematic errors from ion suppression and matrix effects [26]. The method employs selective reaction monitoring transitions, specifically m/z 560 → 298 for derivatized vitamin D3, providing exceptional specificity and sensitivity [29].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and isotopic purity assessment for deuterated vitamin D3 analogs [3] [28]. Proton NMR analysis enables verification of deuterium incorporation at specific molecular positions while confirming the absence of unwanted isotopic scrambling [4]. The technique offers quantitative assessment of deuterium content through integration of residual proton signals relative to internal standards, ensuring compliance with isotopic purity specifications.

High-performance liquid chromatography with ultraviolet detection represents the standard method for chemical purity determination and related substance analysis [28] [20]. The technique utilizes wavelength-specific detection at 272 nanometers or 292 nanometers, depending on the specific analytical requirements [5] [20]. Method validation parameters include linearity ranges from 80% to 120% of target concentrations, with correlation coefficients exceeding 0.999 and relative standard deviations below 2% [20].

Advanced analytical protocols incorporate limits of detection and quantification studies to establish method sensitivity parameters [20]. For vitamin D3 analysis, typical limits of detection range from 0.0539 μg/mL to 0.1633 μg/mL for limit of quantification, demonstrating exceptional analytical sensitivity [20]. Precision studies encompass both intra-day and inter-day variability assessments, with acceptance criteria requiring relative standard deviations below 5% for routine analytical applications [20].

| Quality Parameter | Analytical Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Isotopic Purity | NMR Spectroscopy | >98% deuterium content [7] | [4] |

| Chemical Purity | HPLC-UV | >99% main component [23] | [20] |

| Structural Identity | LC-MS/MS | Correct mass transitions [29] | [26] |

| Quantitative Accuracy | Internal Standard Method | ±5% of theoretical [20] | [28] |

| Method Precision | Replicate Analysis | RSD <2% [20] | [20] |